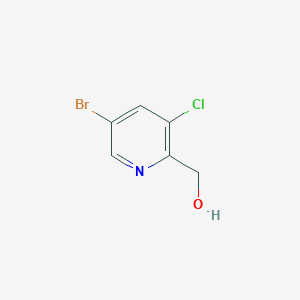

(5-Bromo-3-chloropyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWKQNPETXOPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206968-88-8 | |

| Record name | (5-bromo-3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Key Intermediate for Pharmaceutical and Agrochemical Development

This guide provides a comprehensive, in-depth technical overview of the synthetic pathways and experimental considerations for the preparation of (5-Bromo-3-chloropyridin-2-yl)methanol, a crucial building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the strategic considerations behind a plausible multi-step synthesis, offering not just a protocol, but a framework for understanding the chemical principles at play.

Strategic Overview: A Multi-Step Approach to a Densely Functionalized Pyridine

The synthesis of this compound presents a unique challenge due to the specific arrangement of three different substituents on the pyridine ring: a bromine atom, a chlorine atom, and a hydroxymethyl group. A logical and efficient retrosynthetic analysis suggests a three-stage approach, beginning with the construction of a suitable pyridine core, followed by functional group manipulations to install the desired substituents in the correct positions.

Our proposed synthetic strategy commences with the formation of 5-bromo-3-chloropicolinic acid, which is then converted to its methyl ester. The final step involves the selective reduction of the ester functionality to the primary alcohol. This pathway is designed for its robustness and reliance on well-established chemical transformations.

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of the Core Intermediate: 5-Bromo-3-chloropicolinic Acid

The foundation of this synthesis lies in the preparation of the key intermediate, 5-bromo-3-chloropicolinic acid. A plausible route, adapted from patented methodologies for similar structures, begins with the readily available 3-aminopyridine. This multi-step process involves a series of reactions to introduce the chloro and bromo substituents and to oxidize the 2-position to a carboxylic acid.

A potential synthetic sequence involves the initial chlorination and subsequent diazotization and bromination of the pyridine ring, followed by the introduction of the carboxylic acid functionality. While a detailed, step-by-step protocol for this specific transformation is proprietary and found within patent literature, the general approach relies on fundamental reactions in heterocyclic chemistry.

Experimental Insights and Causality:

The choice of starting with 3-aminopyridine is strategic due to the directing effects of the amino group in electrophilic aromatic substitution, which can be exploited to install the substituents in the desired positions. The sequence of halogenation is critical to achieve the correct isomer.

Part 2: Esterification of 5-Bromo-3-chloropicolinic Acid

With the core picolinic acid in hand, the next stage is its conversion to the corresponding methyl ester, methyl 5-bromo-3-chloropicolinate. This step is crucial as it activates the carboxylic acid for the subsequent reduction and improves solubility in organic solvents. A highly effective and widely used method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

The Mechanism of Steglich Esterification:

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. This species is then readily attacked by methanol to yield the desired ester and regenerate the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Caption: Workflow for the Steglich esterification.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-3-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and methanol (1.2 eq).

-

Addition of Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purpose |

| 5-Bromo-3-chloropicolinic Acid | 1.0 | Starting Material |

| Methanol | 1.2 | Reagent |

| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst |

| Anhydrous Dichloromethane | - | Solvent |

Part 3: Reduction of Methyl 5-bromo-3-chloropicolinate to this compound

The final and critical step in the synthesis is the selective reduction of the methyl ester to the primary alcohol. For this transformation, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as it readily reduces esters to primary alcohols.[3][4][5] In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters under standard conditions.

The Mechanism of LiAlH₄ Reduction of an Ester:

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ complex.[4]

-

First Hydride Addition: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is immediately attacked by a second equivalent of hydride, leading to the formation of an alkoxide intermediate.

-

Workup: A careful aqueous workup is then performed to quench the excess LiAlH₄ and protonate the alkoxide, yielding the final primary alcohol.

Caption: Workflow for the LiAlH₄ reduction.

Detailed Experimental Protocol:

-

Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of methyl 5-bromo-3-chloropicolinate (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup (Fieser Method): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts and wash thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

| Reagent/Solvent | Molar Eq. | Purpose |

| Methyl 5-bromo-3-chloropicolinate | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Water & 15% NaOH (aq) | - | Quenching Agents |

Conclusion and Future Perspectives

The synthesis of this compound, a valuable and versatile building block, can be reliably achieved through a strategic three-stage process. This guide has outlined a robust synthetic pathway, grounded in established chemical principles and supported by detailed mechanistic insights and experimental protocols. The successful execution of this synthesis provides access to a key intermediate that can be further elaborated to generate a diverse range of complex molecules for applications in drug discovery and agrochemical research. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and scalable synthetic routes.

References

- 1. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

In-Depth Technical Guide: Characterization of (5-Bromo-3-chloropyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive characterization of (5-Bromo-3-chloropyridin-2-yl)methanol, a key halogenated pyridine derivative serving as a versatile intermediate in the synthesis of complex organic molecules. With the CAS Registry Number 1206968-88-8, this compound is of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries.[1][2][3] This document details a representative synthetic protocol, thorough physicochemical and spectroscopic characterization, safety and handling procedures, and discusses its reactivity and applications as a pivotal building block in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals.

Introduction and Strategic Importance

This compound (Figure 1) is a strategically important bifunctional building block. The pyridine core, substituted with both bromine and chlorine atoms at positions 5 and 3 respectively, offers differential reactivity, enabling selective and sequential functionalization. The primary alcohol at the 2-position provides a versatile handle for a wide array of subsequent chemical transformations.

The presence of multiple reactive sites makes this compound a valuable precursor for creating diverse molecular libraries, particularly in the search for new therapeutic agents targeting neurological disorders and for the development of advanced pesticides and herbicides.[3] This guide serves to consolidate the known technical data and provide a field-proven perspective on its synthesis and characterization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount for ensuring the quality and reactivity of this intermediate in multi-step syntheses.

Physical Properties

This compound is a white to off-white solid at ambient temperature.[1][3] Due to the lack of published experimental data, the melting point has not been definitively reported. It is recommended to store this compound under an inert atmosphere (Nitrogen or Argon) at temperatures between 2-8°C to maintain its stability.[1][3]

| Property | Value | Source |

| CAS Number | 1206968-88-8 | [1][3] |

| Molecular Formula | C₆H₅BrClNO | [1][3] |

| Molecular Weight | 222.47 g/mol | [3] |

| Appearance | White to Off-White Solid | [1][3] |

| Storage | 2-8°C, under inert gas | [3] |

Spectroscopic Data

While specific spectra are not widely published in peer-reviewed literature, data from suppliers and predicted values provide a reliable profile for identity confirmation.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the CH₂ group of the methanol substituent and a broad singlet for the hydroxyl proton are also anticipated.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display six signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 221.93158 m/z.

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound involves the reduction of its corresponding aldehyde, 5-bromo-3-chloropyridine-2-carbaldehyde.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Representative Experimental Protocol: Reduction of 5-Bromo-3-chloropyridine-2-carbaldehyde

This protocol is based on established procedures for the reduction of similar heterocyclic aldehydes.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-3-chloropyridine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol (10-15 volumes).

-

Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a slight excess of NaBH₄ ensures complete conversion of the aldehyde.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride at 0°C to decompose the excess NaBH₄ and the borate esters.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Downstream Applications

The utility of this compound lies in the orthogonal reactivity of its functional groups.

-

Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions or can undergo etherification or esterification.

-

Halogen Atoms: The bromine and chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity between bromine and chlorine can potentially allow for selective, stepwise functionalization, providing a pathway to highly complex substituted pyridines.

This multi-faceted reactivity makes it a valuable intermediate in the synthesis of APIs.[2] For instance, it can be envisioned as a key fragment in the construction of kinase inhibitors or other pharmacologically active scaffolds where a substituted pyridine core is required.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential.

-

Hazard Classification: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined structure and multiple points for chemical modification allow for the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, characterization, and handling, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

(5-Bromo-3-chloropyridin-2-yl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (5-Bromo-3-chloropyridin-2-yl)methanol

Section 1: Executive Summary and Core Significance

This compound is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its strategic functionalization—comprising a reactive hydroxymethyl group, a bromine atom, and a chlorine atom on a pyridine scaffold—renders it a highly versatile intermediate. This guide provides a comprehensive overview of its physical properties, structural characteristics, analytical profile, and handling protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The compound's utility is primarily rooted in its capacity to participate in a wide array of cross-coupling reactions and further derivatizations, making it a valuable precursor for complex molecular architectures. Notably, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders and in the development of novel pesticides and herbicides.[1]

Section 2: Molecular Identity and Structural Elucidation

The unique arrangement of functional groups on the pyridine ring dictates the chemical reactivity and physical behavior of this compound.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH), at the 3-position with a chlorine atom, and at the 5-position with a bromine atom.

Caption: 2D Structure of this compound.

Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1206968-88-8 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [1][3] |

| Molecular Weight | 222.47 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | [3] |

| InChIKey | LNWKQNPETXOPTH-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=NC(=C1Cl)CO)Br | [3] |

| MDL Number | MFCD16606990 | [1] |

Section 3: Physical and Chemical Properties

The physicochemical properties of the compound are fundamental to its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥95% (typically) | [1] |

| Melting Point | Data not readily available; requires experimental determination. | |

| Boiling Point | Data not readily available; likely decomposes upon heating at atmospheric pressure. | |

| Solubility | Soluble in methanol and other polar organic solvents.[4] Insoluble in water. | |

| Predicted XlogP | 1.3 | [3] |

Section 4: Spectroscopic and Analytical Characterization

Confirmation of identity and purity relies on a combination of spectroscopic and chromatographic techniques. While specific spectra are proprietary to suppliers, the expected structural features can be predicted.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the substituted pyridine structure.

-

¹³C NMR: The carbon NMR will display six unique signals corresponding to the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N and C-X (C-Cl, C-Br) vibrations.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (222.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[3]

Analytical Workflow

A standard workflow for quality control and characterization ensures the material's suitability for subsequent synthetic steps.

References

Spectral Analysis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize the heterocyclic building block, (5-Bromo-3-chloropyridin-2-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core makes it a versatile scaffold in medicinal chemistry. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This guide will provide predicted spectral data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectral fingerprint. Understanding the influence of the bromo, chloro, and methanol substituents is key to interpreting the analytical data.

GSK343: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Potent and Selective EZH2 Inhibitor

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and practical applications of GSK343, a pivotal chemical probe for studying the epigenetic regulator EZH2.

Introduction: The Significance of EZH2 Inhibition and the Emergence of GSK343

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive mark that leads to transcriptional silencing of target genes.[1] Aberrant EZH2 activity has been implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[2][3][4]

In 2012, Verma and colleagues at GlaxoSmithKline reported the discovery of GSK343 as a potent, selective, and cell-active inhibitor of EZH2.[2][3][4][5] This small molecule has since become an invaluable tool for interrogating the biological functions of EZH2 and exploring its therapeutic potential. This guide provides a comprehensive overview of GSK343, from its fundamental chemical properties to detailed protocols for its use in laboratory settings.

Chemical and Physical Properties of GSK343

GSK343 is a complex heterocyclic molecule with the systematic IUPAC name N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1346704-33-3 | [7] |

| Molecular Formula | C₃₁H₃₉N₇O₂ | [8] |

| Molecular Weight | 541.69 g/mol | [8][9] |

| Appearance | White to beige or brown powder | [8] |

| Solubility | DMSO: ≥15 mg/mL | [8][9] |

| Storage | Store at -20°C | [7] |

| Purity | ≥98% (HPLC) | [7][8] |

Mechanism of Action: Competitive Inhibition of EZH2

GSK343 functions as a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][5][7] SAM is the universal methyl donor for all methyltransferase enzymes, including EZH2. By competing with SAM for binding to the catalytic SET domain of EZH2, GSK343 effectively blocks the transfer of a methyl group to histone H3 at lysine 27.[1]

This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels.[7] As H3K27me3 is a repressive epigenetic mark, its decrease results in the reactivation of EZH2 target genes, many of which are tumor suppressors. This re-expression of silenced genes can, in turn, lead to various anti-cancer effects, including the induction of apoptosis and the suppression of cell proliferation.[6] GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases, with a 60-fold selectivity over the closely related EZH1.[1][7][9]

Figure 1: Mechanism of EZH2 inhibition by GSK343.

Experimental Protocols: A Guide for In Vitro and In Vivo Studies

GSK343 is a versatile tool for studying EZH2 biology in a variety of experimental settings. Below are detailed protocols for its use in common in vitro and in vivo applications.

In Vitro Assessment of EZH2 Inhibition

A key experiment to confirm the activity of GSK343 in cells is to measure the reduction in global H3K27me3 levels via Western blotting.

Protocol: Western Blotting for H3K27me3

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.

-

Prepare a stock solution of GSK343 in DMSO (e.g., 10 mM).

-

Treat cells with a range of GSK343 concentrations (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only vehicle control.[10]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used on a separate blot or after stripping as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.

-

Figure 2: General workflow for Western blot analysis of H3K27me3.

In Vivo Xenograft Studies

GSK343 has been shown to inhibit tumor growth in mouse xenograft models.

Protocol: In Vivo Xenograft Model

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

-

Treatment Regimen:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare GSK343 for injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]

-

Administer GSK343 intraperitoneally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily or every other day). The control group should receive the vehicle only.[12][13]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for H3K27me3 or immunohistochemistry).[12]

-

Conclusion

GSK343 is a cornerstone chemical probe for the study of EZH2. Its high potency, selectivity, and cell permeability make it an indispensable tool for elucidating the role of this critical epigenetic regulator in health and disease. The information and protocols provided in this guide are intended to facilitate robust and reproducible research, ultimately advancing our understanding of EZH2 biology and the development of novel epigenetic therapies.

References

- 1. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. (2012) | Sharad K. Verma | 387 Citations [scispace.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK 343 | EZH2 | Tocris Bioscience [tocris.com]

- 8. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Bromo-3-chloropyridin-2-yl)methanol: Formula, Molecular Weight, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular formula and weight, and delves into the scientific principles and methodologies for its synthesis, purification, and analytical characterization. The protocols detailed herein are designed to be self-validating, ensuring the reliability and reproducibility of experimental outcomes.

Core Molecular and Physical Properties

A thorough understanding of the foundational chemical and physical properties of this compound is paramount for its effective use in research and development.

Molecular Formula and Structure

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and a hydroxymethyl group at the 2-position.

dot graph { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [label=" [Image: https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=59620006&t=l] "]; A -- B [style=invis]; }

Figure 1: Chemical Structure of this compound.Based on its structure, the molecular formula is determined to be C₆H₅BrClNO .[3]

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. The molecular weight of this compound is 222.47 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO | [3] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 1206968-88-8 | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

Synthesis and Purification: A Mechanistic Approach

Conceptual Synthetic Pathway

A likely synthetic approach would involve the selective halogenation of a suitable pyridine precursor, followed by the introduction of the hydroxymethyl group. The causality behind this experimental choice lies in the directing effects of the substituents on the pyridine ring, which dictate the regioselectivity of subsequent reactions.

Figure 2: Conceptual synthetic workflow for this compound.

Purification Protocol: Recrystallization

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is a highly effective technique for purifying solid organic compounds.

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For halogenated pyridylmethanols, a solvent system of ethanol and water is often a good starting point.

-

Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature. The slow cooling process promotes the formation of well-defined, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Analytical Characterization: A Multi-Technique Approach

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for product characterization.

Figure 3: A representative analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The splitting patterns will be indicative of their relative positions.

-

Hydroxymethyl Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂ group, and a broad singlet for the OH proton.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the six carbon atoms in the molecule, with distinct chemical shifts for the carbons attached to bromine, chlorine, the hydroxymethyl group, and nitrogen.

While specific spectral data for this exact compound is not widely published, data for a closely related compound, (5-bromo-2-chloropyridin-3-yl)-methanol, is available, and similar shifts would be expected.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (222.47 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

-

Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and distinctive isotopic cluster for the molecular ion and any halogen-containing fragments. Predicted m/z values for the [M+H]⁺ adduct are around 221.93158 and for the [M+Na]⁺ adduct are around 243.91352.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

Step-by-Step HPLC Protocol:

-

Column: A C18 column is a common choice for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Applications in Drug Discovery and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2]

-

Pharmaceuticals: Its structure is incorporated into novel compounds targeting a range of therapeutic areas, including neurological disorders.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Agrochemicals: It serves as a key building block for the development of new pesticides and herbicides.[2] The specific halogenation pattern can be tailored to enhance the efficacy and selectivity of the resulting agrochemical.

Conclusion

This technical guide has provided a comprehensive overview of the molecular formula, molecular weight, and analytical characterization of this compound. By understanding its fundamental properties and employing robust, self-validating analytical methodologies, researchers, scientists, and drug development professionals can confidently utilize this important chemical intermediate in their synthetic endeavors. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for ensuring the quality and integrity of research and development outcomes.

References

- 1. This compound [myskinrecipes.com]

- 2. China this compound Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]

- 3. PubChemLite - this compound (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. (5-BROMO-2-CHLORO-PYRIDIN-3-YL)-METHANOL(742100-75-0) 1H NMR spectrum [chemicalbook.com]

Navigating the Stability of (5-Bromo-3-chloropyridin-2-yl)methanol: A Technical Guide for Researchers

For drug development professionals and researchers, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for (5-Bromo-3-chloropyridin-2-yl)methanol, a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This document moves beyond generic supplier recommendations to offer a deeper understanding of the molecule's potential liabilities and the scientific rationale behind its proper handling and storage.

Compound Overview and Known Storage Parameters

This compound is a solid, crystalline compound at ambient temperature. Its structure, featuring a halogenated pyridine ring and a primary alcohol, dictates its reactivity and stability profile.

A survey of leading chemical suppliers reveals a consensus on the general storage conditions for this compound. These recommendations form the baseline for our more detailed exploration.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | [1][2] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | [1][2] |

| Form | Solid | [1] |

These conditions suggest a sensitivity to atmospheric conditions, likely oxygen and moisture, and potential thermal lability at elevated temperatures. The remainder of this guide will delve into the chemical reasoning for these precautions and outline a systematic approach to fully characterizing the stability of this molecule.

Theoretical Stability Profile: A Mechanistic Perspective

The chemical stability of this compound is influenced by the interplay of its functional groups: the pyridine ring, the bromo and chloro substituents, and the hydroxymethyl group.

Potential Degradation Pathways:

-

Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen, especially in the presence of light or trace metal catalysts, can facilitate this process. Storing under an inert atmosphere is a direct countermeasure to this degradation pathway.

-

Dehalogenation: Halogenated aromatic compounds can undergo dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions[3]. While typically not a major concern under standard storage, it is a potential degradation pathway under stress conditions.

-

Photodegradation: Many pyridine derivatives are known to be sensitive to light. UV or even visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. The specific photolytic pathway for this molecule is not documented, but could involve radical mechanisms or rearrangements.

-

Acid/Base Hydrolysis: While the core pyridine ring is relatively stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is generally less likely for the pyridine ring itself compared to other functional groups like esters or amides. The stability of the C-Br and C-Cl bonds might also be affected by pH and temperature.

The following diagram illustrates the most probable primary degradation pathways for this compound under forced conditions.

Caption: Predicted primary degradation pathways of this compound.

A Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions more severe than accelerated stability testing to identify potential degradants. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4][5].

Experimental Workflow for Forced Degradation:

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Stress Testing:

The following are detailed, step-by-step methodologies for the key experiments in a forced degradation study.

A. Acid and Base Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Incubate the solutions at 60°C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Quenching: At each time point, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

-

Analysis: Dilute the quenched samples to a suitable concentration and analyze by a stability-indicating HPLC method.

B. Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL stock solution of the compound.

-

Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

-

Analysis: Directly dilute the samples and analyze by HPLC.

C. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a vial and expose it to a dry heat of 80°C.

-

Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and incubate at 80°C.

-

Sampling: For the solid state, dissolve a portion of the stressed powder at different time points. For the solution state, withdraw aliquots at various intervals.

-

Analysis: Analyze the prepared samples by HPLC.

D. Photostability Testing

-

Exposure: Expose both the solid compound and a 1 mg/mL solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.

-

Analysis: After a specified exposure period, analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The method must be able to separate the parent compound from all potential degradation products and any process-related impurities.

-

Peak Purity: A Diode Array Detector (DAD) should be used to assess the peak purity of the parent compound in stressed samples to ensure that no degradants are co-eluting.

-

Resolution: The resolution between the parent peak and the closest eluting degradant peak should be greater than 1.5.

Summary and Recommendations

While this compound is a stable solid under recommended storage conditions, its chemical structure suggests potential for degradation through oxidation, photolysis, and, to a lesser extent, dehalogenation under stress conditions.

Best Practices for Storage and Handling:

-

Long-term Storage: Store in a tightly sealed container under an inert atmosphere of nitrogen or argon at 2-8°C.

-

Handling: When handling the compound for experimental use, minimize its exposure to light and atmospheric oxygen. Use in a well-ventilated area and avoid the formation of dust.

-

Solution Stability: If solutions are prepared, they should be used promptly or stored at low temperatures and protected from light to minimize degradation.

By understanding the potential degradation pathways and implementing a robust stability testing program, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle, from synthesis to its application in the development of new medicines and other advanced materials.

References

- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 4. (5-Bromo-6-chloropyridin-2-yl)methanol | [frontierspecialtychemicals.com]

- 5. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to the Safe Handling of (5-Bromo-3-chloropyridin-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules. Its structural motifs are of significant interest in medicinal chemistry and agrochemical development, making it a valuable intermediate for creating novel active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2] The presence of bromine, chlorine, and a reactive hydroxymethyl group on the pyridine core provides multiple avenues for synthetic modification.[3]

However, the same chemical features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive overview of the essential safety protocols, hazard mitigation strategies, and emergency procedures required for the responsible use of this compound in a research and development setting.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the cornerstone of safe laboratory practice. This compound and its close isomers are classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with acute toxicity, skin irritation, and severe eye damage.

GHS Hazard Summary:

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Danger | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[4][5] | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage.[4] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[4][5] |

Note: Data is synthesized from information on closely related isomers, which are expected to have a similar toxicological profile.

The "Danger" signal word underscores the potential for serious, irreversible eye damage, which mandates stringent eye protection at all times.[4] The combination of hazards requires a multi-faceted approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment.

Visualizing the Chemical Identity

Caption: Chemical structure and key identifiers.

Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, engineering and administrative controls must be implemented to minimize the risk of exposure at the source.

-

Primary Engineering Control: Fume Hood All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[4] The fume hood also provides a contained space to manage accidental spills.

-

Administrative Controls

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Restricted Access: Limit access to authorized personnel who are fully trained on its hazards.

-

Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[6][8]

-

Emergency Planning: Ensure that safety showers, eyewash stations, and spill kits are readily accessible and that all personnel are trained in their use.

-

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. A complete and properly worn PPE ensemble is mandatory.

-

Eye and Face Protection:

-

Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[6][9]

-

Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large quantities or reactions under pressure), a face shield should be worn in addition to safety goggles.[10]

-

-

Skin and Body Protection:

-

Gloves: Use nitrile or neoprene gloves.[6][11] Latex gloves are not suitable and offer poor protection.[6] It is advisable to wear double gloves, especially when handling concentrated solutions.[12] Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[10]

-

Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7][10]

-

-

Respiratory Protection:

-

Under normal conditions within a functioning fume hood, respiratory protection is not typically required.

-

If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

-

Safe Handling Workflow

Caption: A standard workflow for safely handling the chemical.

Storage, Handling, and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8][9] For long-term stability, refrigeration at 2-8°C under an inert gas atmosphere is recommended.[1] The storage location should be locked to restrict unauthorized access.

Handling:

-

Avoid creating dust when handling the solid material.

-

Use non-sparking tools and ensure adequate ventilation.[9]

-

Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal: As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[7][14]

-

NEVER pour this chemical or its waste streams down the drain.[7]

-

Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[7][15]

-

Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[8][14]

Emergency Procedures: Spills and Exposures

Accidents require a swift and correct response to mitigate harm.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[16]

-

Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[8][11]

-

Eye Contact: This is a critical emergency due to the risk of serious eye damage.[4] Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate, specialized medical attention.[8][16]

-

Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[8]

Emergency Spill Response Protocol

Caption: A decision-making workflow for responding to a spill.

Application in a Synthetic Context: An Exemplar Protocol

To illustrate the integration of these safety principles, consider the following generalized protocol for a Swern oxidation to convert the alcohol to the corresponding aldehyde.

Objective: To oxidize this compound to 5-Bromo-3-chloropyridine-2-carbaldehyde.

Methodology:

-

Preparation (in Fume Hood):

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Charge the flask with the appropriate solvent (e.g., dichloromethane) and cool to -78 °C using a dry ice/acetone bath.

-

-

Reagent Addition (Full PPE):

-

Slowly add oxalyl chloride to the cooled solvent.

-

Subsequently, add dimethyl sulfoxide (DMSO) dropwise, ensuring the internal temperature does not rise significantly.

-

Prepare a solution of this compound in the reaction solvent. Add this solution dropwise to the activated DMSO complex.

-

-

Reaction and Quenching:

-

Stir the reaction at -78 °C for the prescribed time.

-

Slowly add a hindered base, such as triethylamine, to quench the reaction. This step is exothermic and must be performed with care.

-

-

Work-up and Isolation:

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with appropriate cold trapping.

-

-

Waste Management:

-

All aqueous layers and solvent washes are collected in a dedicated "Halogenated Organic Waste" container.

-

Contaminated materials (gloves, pipette tips, silica gel) are disposed of as solid hazardous waste.

-

This protocol highlights multiple points where exposure could occur—handling the solid starting material, transferring liquids, and the quenching process. Adherence to the handling guidelines outlined in this document is paramount for ensuring the safety of the researcher and the integrity of the experiment.

References

- 1. This compound [myskinrecipes.com]

- 2. China this compound Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]

- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 4. (5-Bromo-2-chloro-pyridin-3-yl)-methanol AldrichCPR 742100-75-0 [sigmaaldrich.com]

- 5. 1227599-26-9 | (3-Bromo-5-chloropyridin-2-yl)methanol - Moldb [moldb.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. pppmag.com [pppmag.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

- 16. fishersci.com [fishersci.com]

The Alchemist's Guide to the Pyridine Ring: A Technical Journey Through the Discovery and Synthesis of Halopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their preparation, however, has been a long-standing challenge in organic chemistry, marked by a fascinating evolution of synthetic strategies. This in-depth guide navigates the historical landscape and technical intricacies of halopyridine synthesis, from the early days of brute-force halogenation to the modern era of elegant, regioselective methodologies. We will explore the fundamental principles that govern reactivity, dissect key reaction mechanisms, and provide field-proven protocols for the synthesis of these indispensable intermediates.

A Historical Perspective: Taming the Unreactive Ring

The pyridine ring, an electron-deficient heterocycle, presented a significant hurdle to early organic chemists. Unlike its electron-rich cousin, benzene, pyridine is resistant to electrophilic attack. Seminal work by chemists like Aleksei Chichibabin in the early 20th century laid the groundwork for understanding and functionalizing the pyridine nucleus, although his most famous contribution is the amination reaction that bears his name.[1][2][3][4] The initial forays into halogenating pyridine were often characterized by harsh reaction conditions and a lack of regiochemical control.

Classical Approaches to Halopyridine Synthesis

Electrophilic Aromatic Substitution: A Battle of Wills

Direct electrophilic halogenation of the pyridine ring is a challenging endeavor due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[5] To overcome this, forcing conditions are typically required, such as high temperatures and the use of strong Brønsted or Lewis acids.

The regioselectivity of this reaction is governed by the stability of the intermediate sigma complex. Attack at the C3 (or C5) position is favored because the positive charge in the resulting intermediate is distributed across three carbon atoms. In contrast, attack at the C2 or C4 positions would place a destabilizing positive charge on the electronegative nitrogen atom.[5]

Mechanism of Electrophilic Bromination of Pyridine

Caption: General mechanism for the electrophilic bromination of pyridine.

Protocol 1: Synthesis of 3-Bromopyridine via Electrophilic Bromination [6][7][8]

-

Reaction Setup: In a flask equipped with a dropping funnel and a reflux condenser, carefully add pyridine to a solution of 80-95% sulfuric acid at 0°C.

-

Addition of Bromine: Slowly add bromine dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 7-8 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., petroleum ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation.

The Sandmeyer Reaction: A Versatile Route from Aminopyridines

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the synthesis of aryl halides from aryl diazonium salts.[9] This reaction is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic substitution. The starting materials for halopyridine synthesis via the Sandmeyer reaction are the corresponding aminopyridines.

The process involves two key steps:

-

Diazotization: The aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt.

-

Halogenation: The diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br, I) to yield the corresponding halopyridine.

Workflow for Sandmeyer Synthesis of Halopyridines

Caption: Key steps in the Sandmeyer synthesis of halopyridines.

Protocol 2: Synthesis of 4-Iodopyridine via Sandmeyer Reaction [10]

-

Diazotization: Prepare a solution of 4-aminopyridine in an appropriate acid at low temperature (typically 0-5°C). Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Halogenation: In a separate flask, prepare a solution of potassium iodide in water. Add the freshly prepared diazonium salt solution to the potassium iodide solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted pyridine.

-

Work-up and Purification: The reaction mixture is then worked up by neutralization and extraction with an organic solvent. The crude product is purified by crystallization or chromatography.

The Pivotal Role of Pyridine N-Oxides

The discovery that pyridine can be oxidized to pyridine N-oxide opened up new avenues for its functionalization.[9][11][12][13] The N-oxide group has a profound effect on the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution, particularly at the 4-position.[11][12]

Simultaneously, the positively charged nitrogen atom in the N-oxide enhances the ring's susceptibility to nucleophilic attack, especially at the 2- and 6-positions.[11] This dual reactivity makes pyridine N-oxides exceptionally versatile intermediates.

A common and historically significant method for converting pyridine N-oxides to 2-halopyridines involves the use of phosphorus oxychloride (POCl₃) or other chlorinating agents.[14][15][16][17]

Mechanism of 2-Chloropyridine Synthesis from Pyridine N-Oxide

Caption: Synthesis of 2-chloropyridine from pyridine N-oxide using POCl₃.

Protocol 3: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [18]

-

Reaction Setup: In a reaction vessel, add pyridine N-oxide to a solvent such as dichloromethane.

-

Addition of Reagents: Add oxalyl chloride and triethylamine to the mixture and stir under appropriate temperature conditions (e.g., 5-10°C).

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 1-1.5 hours).

-

Purification: The reaction mixture is then subjected to vacuum distillation to remove the solvent and other volatile components. Further distillation at a higher temperature and under vacuum yields the 2-chloropyridine product.

Modern Strategies for Regioselective Halogenation

The demand for highly functionalized and complex molecules in drug discovery has driven the development of more sophisticated and regioselective methods for halopyridine synthesis.

Zincke Imine Intermediates: A Ring-Opening/Closing Approach

A novel and powerful strategy for the 3-selective halogenation of pyridines involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. This approach, championed by the McNally group, transforms the electron-deficient pyridine into a series of reactive alkenes that can undergo highly regioselective halogenation under mild conditions.[19][20][21][22][23][24][25] The halogenated Zincke imine is then cyclized to regenerate the pyridine ring, now bearing a halogen at the 3-position.

Transition-Metal Catalyzed C-H Halogenation

The field of C-H activation has provided powerful tools for the direct functionalization of unreactive C-H bonds. Transition-metal catalysis, particularly with palladium and iridium, has been successfully applied to the regioselective halogenation of pyridines. The Hartwig group, for instance, has developed methods for the sterically controlled C3- and C4-halogenation of pyridines.[26][27][28][29][30] These methods often proceed under milder conditions than classical electrophilic halogenations and offer complementary regioselectivity.

Comparative Summary of Halopyridine Synthesis Methods

| Method | Position(s) Halogenated | Conditions | Advantages | Disadvantages |

| Electrophilic Halogenation | Primarily C3, C5 | Harsh (high temp., strong acid) | Direct C-H functionalization | Low regioselectivity, harsh conditions, low yields |

| Sandmeyer Reaction | C2, C3, C4 | Mild to moderate | Good yields, versatile | Requires aminopyridine precursor |

| Pyridine N-Oxide Chemistry | Primarily C2, C4 | Mild to moderate | High yields, good regioselectivity | Requires N-oxide formation and deoxygenation steps |

| Zincke Imine Intermediates | C3 | Mild | High regioselectivity for C3 | Multi-step one-pot procedure |

| Transition-Metal Catalysis | C2, C3, C4 (depending on catalyst) | Mild | High regioselectivity, good functional group tolerance | Catalyst cost and sensitivity |

Conclusion

The synthesis of halopyridines has undergone a remarkable transformation from its early, often challenging, beginnings. The evolution from harsh, non-selective methods to elegant, regiocontrolled strategies underscores the ingenuity and progress in the field of organic synthesis. For researchers in drug development and materials science, a deep understanding of these diverse synthetic routes is paramount for the efficient and strategic construction of novel molecular architectures. The continued development of catalytic and mechanistically novel approaches promises to further expand the synthetic toolbox for accessing these vital chemical building blocks.

References

- 1. thieme.de [thieme.de]

- 2. Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chichibabin Reaction | PPTX [slideshare.net]

- 4. chemistnotes.com [chemistnotes.com]

- 5. benchchem.com [benchchem.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 8. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. baranlab.org [baranlab.org]

- 10. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 11. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chemtube3d.com [chemtube3d.com]

- 14. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 15. chempanda.com [chempanda.com]

- 16. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Publications - McNally Group [mcnallygroup.org]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. mountainscholar.org [mountainscholar.org]

- 24. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 27. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 29. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 30. Pyridine CH functionalization | PPTX [slideshare.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of (5-Bromo-3-chloropyridin-2-yl)methanol in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5][6][7][8] (5-Bromo-3-chloropyridin-2-yl)methanol is a key heterocyclic building block, offering multiple reaction sites for sequential and regioselective functionalization.[9][10] Its utility in drug discovery is significant, serving as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[9]

This guide provides an in-depth analysis of the application of this compound in Suzuki cross-coupling reactions, detailing the mechanistic principles, offering a comprehensive experimental protocol, and discussing critical parameters for reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[11] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br or C-Cl bond of this compound). The reactivity of the halide is crucial, with the order typically being I > OTf > Br >> Cl.[7][12] This step forms a Pd(II) complex.

-